Modag-001
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MODAG-001 is a compound developed as a positron emission tomography (PET) tracer targeting alpha-synuclein aggregates. Alpha-synuclein is a protein implicated in neurodegenerative diseases such as Parkinson’s disease and multiple system atrophy. This compound is derived from the lead structure anle138b, which has shown therapeutic activity in animal models of neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
MODAG-001 can be synthesized through a series of chemical reactions starting from commercially available precursorsThe final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
化学反応の分析
Types of Reactions
MODAG-001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents onto the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
科学的研究の応用
MODAG-001 has several scientific research applications, including:
Chemistry: Used as a probe to study the binding interactions with alpha-synuclein aggregates.
Biology: Helps in understanding the role of alpha-synuclein in neurodegenerative diseases.
Medicine: Serves as a diagnostic tool in PET imaging to detect alpha-synuclein aggregates in the brain.
Industry: Potential use in the development of new diagnostic agents for neurodegenerative diseases
作用機序
MODAG-001 exerts its effects by binding to alpha-synuclein fibrils with high affinity. The binding involves stable polar interactions inside the fibril cavity, positioning the central pyrazole moiety near the protein backbone. This interaction allows this compound to act as a PET tracer, enabling the visualization of alpha-synuclein aggregates in the brain .
類似化合物との比較
Similar Compounds
Anle138b: The lead structure from which MODAG-001 is derived. It has shown therapeutic activity in animal models of neurodegenerative diseases.
Uniqueness of this compound
This compound is unique due to its high affinity and selectivity for alpha-synuclein fibrils, combined with suitable pharmacokinetics and biodistribution properties. This makes it a promising lead structure for future compound development and a valuable tool in the diagnosis and study of neurodegenerative diseases .
特性
分子式 |
C16H15BrN4 |
---|---|
分子量 |
343.22 g/mol |
IUPAC名 |
4-[3-(2-bromopyridin-4-yl)-1H-pyrazol-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H15BrN4/c1-21(2)13-5-3-11(4-6-13)14-10-15(20-19-14)12-7-8-18-16(17)9-12/h3-10H,1-2H3,(H,19,20) |
InChIキー |
KHJCRNBFTHZLAE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NN2)C3=CC(=NC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。